molecular formula C18H17NOS B1244999 Norketotifen CAS No. 34580-20-6

Norketotifen

Número de catálogo B1244999
Número CAS: 34580-20-6
Peso molecular: 295.4 g/mol
Clave InChI: IYSYPCSSDZBWHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Norketotifen is the active metabolite of Ketotifen, a well-known antihistamine and mast cell stabilizer. It has garnered attention due to its potent anti-inflammatory properties and its ability to inhibit the release of pro-inflammatory cytokines without the sedative effects commonly associated with its parent compound, Ketotifen (Aberg et al., 2021).

Synthesis Analysis

The synthesis of Norketotifen involves the demethylation of Ketotifen, where it is converted into its active form in the liver through the action of human liver microsomes and hepatocytes. This metabolic process highlights the drug's conversion to a compound that retains anti-inflammatory activity without eliciting sedative effects, thus allowing higher dosing regimens in clinical settings without the drawback of sedation (Aberg et al., 2021).

Molecular Structure Analysis

Norketotifen exists as optically active atropisomers, which have significant implications for its pharmacological profile, including its antihistaminic and anti-inflammatory properties. The distinct activity profiles of these atropisomers, particularly the S-atropisomer, have been studied to understand their sedative effects and interaction with histamine H1 receptors, providing insights into the molecular basis of its reduced sedative properties compared to other atropisomers (Feng et al., 2020).

Chemical Reactions and Properties

Ketotifen and Norketotifen undergo various metabolic reactions, including glucuronidation, which significantly affect their pharmacokinetics and pharmacodynamics. Studies on the enantiomers of Ketotifen and their conjugation to glucuronides have shed light on the metabolic pathways that lead to the formation of Norketotifen and its subsequent action in the human body (Mey et al., 1999).

Physical Properties Analysis

The synthesis and structural elucidation of Norketotifen and its analogs, through methods like hot homogenization and ultrasonication, lead to the formation of nanostructured lipid carriers (NLCs). These carriers, characterized by particle sizes around 100 nm and encapsulation efficiencies of approximately 70%, demonstrate the potential for improving systemic bioavailability and reducing cellular toxicity, highlighting the physical properties that make Norketotifen a candidate for advanced drug delivery systems (Dolatabadi et al., 2018).

Chemical Properties Analysis

The chemical properties of Norketotifen, including its interaction with nitric oxide synthase (NOS) activity, are crucial for understanding its therapeutic effects beyond antihistamine activity. Ketotifen, and by extension Norketotifen, has been shown to increase NOS activity in various tissues, suggesting a mechanism of action that could contribute to its anti-inflammatory effects. This increase in NOS activity, not shared by other H1-antagonists, underscores Norketotifen's unique chemical properties that may underlie its clinical benefits (Heyman et al., 1997).

Aplicaciones Científicas De Investigación

Cell-based and Animal Studies

Norketotifen (N), as the active metabolite of ketotifen, is shown to possess antihistaminic and anti-inflammatory properties. A study highlights the lesser sedative effects of the S-atropisomer of N (SN) compared to ketotifen and its R-atropisomer (RN) in rodent models. This is attributed to either a lower concentration of SN in the brain or its lower affinity for rat brain H1 receptors (Feng et al., 2020).

Metabolism and Anti-inflammatory Activity

Norketotifen has been identified as the major demethylated hepatic metabolite of ketotifen through in vitro human liver microsome and hepatocyte metabolism studies. It's noteworthy that NK lacks the severe and dose-limiting sedative effects of ketotifen. Additionally, NK demonstrates potent and dose-dependent inhibition of the release of the pro-inflammatory cytokine TNFα from activated human buffy coat preparations (Aberg et al., 2021).

Antimalarial Activity

The antimalarial activity of ketotifen and norketotifen was evaluated in mouse and monkey malaria models. Norketotifen, the de-methylated metabolite of ketotifen, showed more potent antimalarial in vitro activity than ketotifen. It also exhibited equivalent activity in vivo against asexual blood and developing liver-stage parasites (Milner et al., 2012).

Immune Response in Allergic Conditions

Research on Trichinella spiralis larvae in BALB/c mice treated with ketotifen revealed changes in leukocyte and eosinophil numbers, interleukin-5 (IL-5) concentrations, and IgG1 and IgG2a antibody responses. Ketotifen treatment affected the immune response against larvae migrating into the muscle, indicating its influence on allergic conditions (Doligalska, 2000).

Multidrug Resistance and Cardiotoxicity

Ketotifen was found to restore the sensitivity of P-glycoprotein-overexpressing multidrug-resistant MCF-7/adr cells to various chemotherapeutic agents. It also reduced cardiotoxicity induced by doxorubicin in mice, highlighting its potential in overcoming multidrug resistance and alleviating cardiotoxic effects (Zhang & Berger, 2003).

Impact on Immune Response

Studies on cromolyn, theophylline, ketotifen, and other drugs reveal their varied effects on the immune response. Ketotifen exhibited a suppressing effect on T cell activation and lymphokine production, impacting clinical considerations for its use in allergic diseases (Canonica & Ciprandi, 1989).

Safety And Hazards

Norketotifen has been tested in clinical trials . It is reported to be devoid of the severe and dose-limiting sedative effects of Ketotifen .

Propiedades

IUPAC Name

2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16/h1-4,7,10,19H,5-6,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSYPCSSDZBWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norketotifen

CAS RN

34580-20-6
Record name Norketotifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34580-20-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORKETOTIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24BD2IFB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norketotifen
Reactant of Route 2
Reactant of Route 2
Norketotifen
Reactant of Route 3
Norketotifen
Reactant of Route 4
Norketotifen
Reactant of Route 5
Norketotifen
Reactant of Route 6
Norketotifen

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.